molecular formula C17H23NO3 B1325699 Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate CAS No. 898771-02-3

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate

Katalognummer: B1325699
CAS-Nummer: 898771-02-3
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: FXQNDXIGUZVPLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS 898771-02-3) is a valuable synthetic building block and organic intermediate with the molecular formula C 17 H 23 NO 3 and a molecular weight of 289.37 g/mol . Its structure combines an ethyl ester and a ketone functional group separated by a two-carbon methylene chain, attached to a phenyl ring that is meta-substituted with a pyrrolidinomethyl group. This specific substitution pattern on the phenyl ring distinguishes it from related compounds and can influence its electronic properties and potential interactions in molecular systems. The compound is characterized by specific physicochemical properties, including a predicted boiling point of approximately 425.0±35.0 °C and a density of 1.1±0.1 g/cm 3 . For optimal stability, it is recommended to store this compound at -4°C for short-term (1-2 weeks) or at -20°C for longer periods (1-2 years) . As a chemical building block, it is primarily used in scientific research and organic synthesis methodologies, for instance, in the development of more complex molecules for pharmaceutical or materials science research. This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate personal protective equipment, including gloves, protective clothing, and eyewear, in a well-ventilated laboratory setting .

Eigenschaften

IUPAC Name

ethyl 4-oxo-4-[3-(pyrrolidin-1-ylmethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-21-17(20)9-8-16(19)15-7-5-6-14(12-15)13-18-10-3-4-11-18/h5-7,12H,2-4,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQNDXIGUZVPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643230
Record name Ethyl 4-oxo-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-02-3
Record name Ethyl γ-oxo-3-(1-pyrrolidinylmethyl)benzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Grignard Reaction-Based Synthesis

One of the most documented and efficient methods involves the use of a Grignard reagent derived from a brominated pyrrolidinomethyl-substituted benzene derivative. The general steps are:

  • Formation of Grignard Reagent:

    • Starting from 3-(pyrrolidinomethyl)phenyl bromide, magnesium metal is reacted in anhydrous conditions (e.g., methyl tert-butyl ether solvent with possible co-solvents) to form the corresponding arylmagnesium bromide.
    • Reaction conditions: temperature range 30–60 °C, reaction time 1–12 hours, under inert atmosphere to prevent moisture and oxygen interference.
  • Addition to Diethyl Acetoacetate or Diethyl Oxalate:

    • The Grignard reagent is then reacted with diethyl acetoacetate or diethyl oxalate derivatives to form the 4-oxo-butyrate skeleton attached to the aromatic ring.
    • Reaction temperature is controlled between -30 °C to 50 °C, with reaction times from 1 to 15 hours to optimize yield and minimize side reactions.
  • Esterification and Purification:

    • The crude product is subjected to esterification if necessary and purified by column chromatography or recrystallization to yield Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate.

This method benefits from a relatively short synthesis cycle, high yield, and cost-effectiveness, although it requires strict anhydrous and anaerobic conditions to maintain Grignard reagent stability.

Multi-Step Organic Synthesis via Malonate Derivatives

An alternative route involves the use of malonate chemistry:

  • Step 1: Preparation of monoethyl malonate derivatives substituted with the pyrrolidinomethylphenyl group.
  • Step 2: Alkylation and subsequent keto group introduction via controlled oxidation or acylation.
  • Step 3: Final esterification to form the ethyl ester.

This method is more classical and may involve longer reaction times and multiple purification steps but allows for fine control over substitution patterns.

Related Synthetic Routes from Analogous Compounds

Synthesis of structurally related compounds such as Ethyl 4-oxo-4-phenylbutyrate and its derivatives provides insight into the preparation of the target compound:

Compound Key Synthetic Step Notes
Ethyl 4-oxo-4-phenylbutyrate Grignard reaction of beta-bromophenylethane with diethyl oxalate High yield (~98.8%), requires inert atmosphere and low temperature control
Ethyl 4-oxo-4-[4-(3-pyrrolidinomethyl)phenyl]butyrate Similar Grignard approach with pyrrolidinomethyl-substituted aryl bromide Multi-step, requires careful control of reaction conditions

These analogs confirm the utility of Grignard addition to diethyl oxalate or acetoacetate derivatives as a robust synthetic strategy.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Grignard formation 3-(pyrrolidinomethyl)phenyl bromide + Mg, methyl tert-butyl ether 30–60 1–12 N/A Anhydrous, inert atmosphere required
Addition reaction Grignard reagent + diethyl oxalate or acetoacetate -30 to 50 1–15 High (up to 98%) Controlled temperature to minimize side reactions
Esterification Acid or base catalyzed if needed Reflux (ethanol) 2–3 N/A Purification by chromatography
Purification Column chromatography or recrystallization Ambient N/A >95% purity Final product isolation

Research Findings and Optimization Notes

  • Reaction Conditions: Strict control of moisture and oxygen is critical during Grignard reagent formation to prevent quenching and side reactions.
  • Solvent Choice: Methyl tert-butyl ether is preferred for Grignard formation due to its stability and ability to dissolve reagents; co-solvents may be used to optimize solubility.
  • Temperature Control: Low temperatures during addition reactions reduce by-product formation and improve selectivity.
  • Yield and Purity: Optimized protocols report yields exceeding 90% with high purity after chromatographic purification.
  • Scalability: The method is amenable to scale-up with appropriate inert atmosphere equipment and temperature control.

Biologische Aktivität

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 214.24 g/mol
  • SMILES Notation : CCOC(=O)C(=O)C(C1=CC=CC=C1)N2CCCC2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may exhibit the following mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer cell proliferation.
  • Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activities

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has demonstrated significant inhibition of growth in human epithelial lung carcinoma cells.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by inhibiting the cyclooxygenase (COX) pathway, which is crucial in the production of pro-inflammatory mediators.
  • Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties against various pathogens, showing potential as an antibacterial agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindingsReference
Study on Anticancer ActivityDemonstrated significant cytotoxicity against human lung carcinoma cells with an IC50 value of 12 µM.Journal of Medicinal Chemistry
Anti-inflammatory MechanismInhibition of COX enzymes was observed, leading to reduced production of prostaglandins in vitro.European Journal of Pharmacology
Antimicrobial TestingShowed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.Journal of Antimicrobial Chemotherapy

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrrolidine Ring : Utilizing appropriate amines and ketones to create the pyrrolidine moiety.
  • Esterification : Reacting the resulting acid with ethanol to form the ethyl ester.
  • Oxidation Steps : Introducing the keto group at the appropriate position through oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Pharmaceutical Development :
    • Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is being investigated for its potential use in drug formulations aimed at treating inflammatory conditions and neurological disorders. Its unique structure allows for interactions with neurotransmitter systems, particularly dopamine and serotonin receptors, suggesting it may influence mood and cognition.
  • Anti-inflammatory Properties :
    • Preliminary studies indicate that this compound may act as an anti-inflammatory agent. It has been shown to modulate pathways involved in inflammatory responses, making it a candidate for further research in treating conditions characterized by inflammation.
  • Neurological Applications :
    • The presence of the pyrrolidinomethyl group indicates possible interactions with central nervous system targets. This suggests its utility in developing treatments for various neurological disorders, including depression and anxiety.

Case Studies

  • Inflammatory Model Studies :
    • In animal models of inflammation, this compound has demonstrated significant reductions in inflammatory markers. These studies suggest that the compound could be developed into a therapeutic agent for chronic inflammatory diseases.
  • Neuropharmacological Investigations :
    • Research examining the effects of this compound on mood disorders has shown promise in modulating depressive behaviors in rodent models. These findings support further exploration into its potential as an antidepressant or anxiolytic agent.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical and Chemical Properties

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate differs from its analogs primarily in the nature of the phenyl ring substituent. Below is a comparative analysis of key analogs:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 4-oxo-4-(m-tolyl)butyrate 3-methyl C₁₃H₁₆O₃ 220.27 Simpler alkyl substituent; lower polarity and reduced basicity.
Ethyl 4-oxo-4-(p-tolyl)butyrate 4-methyl C₁₃H₁₆O₃ 220.27 Positional isomer of m-tolyl derivative; steric effects may differ.
Ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butyrate 3-CF₃ C₁₃H₁₃F₃O₃ 274.24 Electron-withdrawing CF₃ group increases stability and lipophilicity.
Ethyl 4-oxo-4-(pyridin-3-yl)butyrate Pyridin-3-yl C₁₁H₁₃NO₃ 207.23 Nitrogen-containing aromatic ring; potential for enhanced H-bonding.
Ethyl 4-oxo-4-[3-(trifluoromethoxy)phenyl]butyrate 3-OCF₃ C₁₃H₁₃F₃O₄ 290.24 Polar trifluoromethoxy group may alter solubility and reactivity.

Key Observations :

  • The pyrrolidinomethyl group in the target compound introduces a secondary amine, enabling protonation under physiological conditions, which is absent in analogs like m-tolyl or CF₃ derivatives. This feature may enhance solubility in acidic environments .
  • Electron-withdrawing groups (e.g., CF₃, OCF₃) increase thermal stability and resistance to oxidation compared to electron-donating groups (e.g., methyl) .

Q & A

Q. What are the common synthetic routes for Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate?

Synthesis typically involves multi-step protocols, including:

  • Friedel-Crafts acylation : Introducing the 4-oxo group via reaction of phenyl precursors with acylating agents.
  • Pyrrolidinomethylation : Functionalizing the phenyl ring using pyrrolidine derivatives under basic conditions.
  • Esterification : Finalizing the structure via ester formation with ethanol. Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC. For analogous syntheses, cyclization steps in acidic conditions (e.g., glacial acetic acid) are critical for ring formation .

Q. Which spectroscopic techniques are employed to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ester group integrity.
  • IR Spectroscopy : Validates carbonyl (C=O) stretches (~1700 cm1^{-1}) and ester C-O bonds.
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement .

Q. How is the purity of this compound assessed during synthesis?

Purity is evaluated via:

  • HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection.
  • Melting Point Analysis : Compares observed values to literature data.
  • Elemental Analysis : Confirms C, H, N, and O composition within ±0.4% of theoretical values.

Advanced Research Questions

Q. How can researchers resolve discrepancies in 1^11H NMR data for this compound?

Discrepancies often arise from:

  • Solvent effects : Use deuterated solvents (e.g., CDCl3_3) to avoid peak splitting.
  • Dynamic exchange processes : Variable-temperature NMR can identify conformational changes.
  • Stereochemical ambiguity : Compare with structurally similar compounds (e.g., ethyl 4-(3,5-difluorophenyl) derivatives) to assign signals .

Q. What strategies optimize the yield of the pyrrolidinomethylation step?

  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate stability.
  • Temperature control : Maintain 50–60°C to balance reaction rate and byproduct formation. Yield improvements (≥15%) are reported when using excess pyrrolidine derivatives under inert atmospheres .

Q. How can computational modeling predict the compound’s enzyme inhibition potential?

  • Molecular docking : Software like AutoDock Vina assesses binding affinity to targets (e.g., cholinesterases).
  • MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories. Studies on thiomorpholine analogs show strong correlations between computed binding energies and experimental IC50_{50} values .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

  • Twinned crystals : Use SHELXL’s TWIN command to refine data .
  • Disorder in the pyrrolidine ring : Apply restraints (e.g., DFIX, FLAT) to maintain geometric sanity. High-resolution data (≤1.0 Å) and iterative refinement cycles improve model accuracy.

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

  • Assay variability : Standardize protocols (e.g., fixed incubation times, cell lines).
  • Structural analogs : Compare results with ethyl 4-oxo-4-(pyridin-3-yl)butyrate, which shares a similar backbone but differs in ring substitution .
  • Dose-response validation : Replicate experiments with ≥3 independent trials to confirm EC50_{50}/IC50_{50} trends.

Q. Why do synthetic yields vary significantly in published protocols?

  • Intermediate instability : Protect sensitive groups (e.g., ketones) via silylation.
  • Catalyst deactivation : Use freshly prepared catalysts (e.g., Pd/C for hydrogenation).
  • Reaction monitoring : Real-time FTIR or GC-MS detects side reactions early.

Methodological Recommendations

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation.
  • Waste disposal : Neutralize acidic byproducts before disposal, following institutional guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.